Ethosuximide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

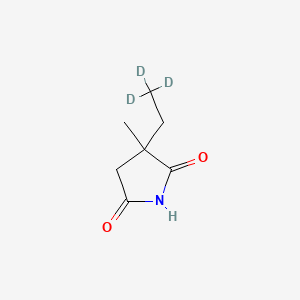

3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPOVYFOVVWLRS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1(CC(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675884 | |

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189703-33-0 | |

| Record name | 3-(2,2,2-~2~H_3_)Ethyl-3-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Ethosuximide-d3 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethosuximide-d3, a deuterated analog of the anti-epileptic drug Ethosuximide. It details its primary application in research, particularly its critical role as an internal standard in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies. This document offers detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to support its use in a laboratory setting.

Introduction to this compound

This compound is a stable, isotopically labeled form of Ethosuximide where three hydrogen atoms on the ethyl group have been replaced with deuterium.[1][2] This substitution results in a molecule with a higher molecular weight (144.19 g/mol ) compared to the parent drug (141.17 g/mol ), while maintaining nearly identical chemical and physical properties.[1][3] This key difference allows for its differentiation from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[4]

Table 1: Physicochemical Properties of Ethosuximide and this compound

| Property | Ethosuximide | This compound |

| Molecular Formula | C₇H₁₁NO₂[3] | C₇H₈D₃NO₂[1][2] |

| Molecular Weight | 141.17 g/mol [3] | 144.19 g/mol [1][2] |

| CAS Number | 77-67-8[1] | 1189703-33-0[1] |

| Appearance | White to off-white crystalline powder or waxy solid[3] | White to pale yellow solid[1] |

| Melting Point | 42-44°C | 42-44°C |

| Solubility | Easily soluble in water[5] | Slightly soluble in Chloroform and Methanol[1] |

Primary Use in Research: The Gold Standard Internal Standard

The primary and most critical application of this compound in a research setting is its use as an internal standard (IS) for the quantification of Ethosuximide in biological matrices, such as plasma and serum.[4] In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should behave identically to the analyte during sample preparation and ionization but be distinguishable by the detector.

Deuterated standards like this compound are considered the "gold standard" for LC-MS/MS-based bioanalysis because they co-elute with the analyte, thus experiencing the same matrix effects and potential for ion suppression or enhancement. This leads to highly accurate and precise quantification, which is crucial for clinical applications such as TDM and for establishing the pharmacokinetic profiles of new drug formulations.[6]

Therapeutic Drug Monitoring (TDM) of Ethosuximide

Ethosuximide is a first-line treatment for absence seizures, particularly in children.[7][8] TDM is essential to ensure that plasma concentrations of the drug are within the therapeutic range (typically 40-100 mg/L) to maximize efficacy and minimize toxicity.[9] LC-MS/MS methods employing this compound as an internal standard provide the necessary sensitivity and specificity for accurate TDM.[6]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are vital in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies often involve analyzing numerous biological samples to determine key parameters like half-life, clearance, and volume of distribution.[10] The use of this compound ensures the reliability of the concentration-time data generated in these studies.[10] For example, a pharmacokinetic study investigating a new formulation of Ethosuximide would rely on a robust bioanalytical method using this compound to compare its bioavailability to a reference formulation.[8][11]

Mechanism of Action of Ethosuximide

To appreciate the importance of accurately measuring Ethosuximide levels, it is essential to understand its mechanism of action. Ethosuximide exerts its anti-epileptic effect primarily by inhibiting T-type calcium channels in thalamic neurons.[12][13][14][15] These channels are implicated in generating the characteristic 3-Hz spike-and-wave discharges observed on an electroencephalogram (EEG) during an absence seizure.[16] By blocking these channels, Ethosuximide reduces the flow of calcium ions into the neurons, which in turn suppresses the abnormal rhythmic firing and prevents the occurrence of seizures.[13][15]

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of Ethosuximide in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Ethosuximide from plasma samples.[17]

-

Aliquoting: Aliquot 50 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each tube. The concentration of the IS should be chosen to be in the mid-range of the calibration curve.

-

Precipitation: Vortex-mix the samples vigorously for 30 seconds to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. To avoid disturbing the pellet, it is advisable to leave a small amount of supernatant behind.

-

Dilution (Optional but Recommended): Dilute the supernatant (e.g., 10-fold) with the initial mobile phase to reduce potential matrix effects and improve chromatographic peak shape.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. shimadzu.co.kr [shimadzu.co.kr]

- 4. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalytical LC-MS/MS validation of therapeutic drug monitoring assays in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. An innovative ethosuximide granule formulation designed for pediatric use: Comparative pharmacokinetics, safety, tolerability, and palatability profile versus reference syrup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of ethosuximide enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valproic acid-ethosuximide interaction: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. New Evidence Supporting a Role for T-Type Ca2+ Channels in Absence Epilepsy and in the Action of Ethosuximide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Ethosuximide-d3: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Ethosuximide-d3. This deuterated analog of the anti-epileptic drug Ethosuximide serves as a valuable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of Ethosuximide, where three hydrogen atoms on the ethyl group have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight, which is readily distinguishable by mass spectrometry, while maintaining nearly identical physicochemical properties to the parent compound.

| Identifier | Value |

| IUPAC Name | 3-(ethyl-d3)-3-methylpyrrolidine-2,5-dione |

| Synonyms | 2-(Ethyl-d3)-2-methylsuccinimide, Atysmal-d3, Emeside-d3, Suxilep-d3 |

| CAS Number | 1189703-33-0 |

| Molecular Formula | C₇H₈D₃NO₂ |

| Molecular Weight | 144.19 g/mol |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Ethosuximide are also included where available.

| Property | This compound | Ethosuximide |

| Appearance | White to pale yellow solid[1] | White to off-white crystalline powder or waxy solid[2] |

| Melting Point | 42-44 °C[1] | 64-65 °C[3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly)[1] | Soluble in water, ethanol, and ether[4] |

| Purity | ≥98%[1] | - |

| logP | - | 0.37 |

| pKa | - | 9.3 |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, the general synthesis of isotopically labeled succinimides involves the introduction of the deuterium label at a late stage to maximize efficiency. A plausible synthetic route could involve the alkylation of a suitable precursor with a deuterated ethylating agent. The synthesis of a related compound, Ethosuximide-d5, has been described in a patent and involves the reaction of diethyl methylmalonate with iodoethane-d5, followed by a series of reduction, iodination, cyanation, hydrolysis, and cyclization steps. A similar strategy could be adapted for the synthesis of this compound.

General strategies for synthesizing isotopically labeled compounds include:[5][6]

-

Hydrogen-Deuterium Exchange: This method is suitable for protons in acidic or exchangeable positions.

-

Catalytic Deuteration: Using deuterium gas (D₂) with a metal catalyst to reduce a double or triple bond.

-

Using Labeled Reagents: Incorporating commercially available deuterated building blocks into the synthesis.

Quantitative Analysis using LC-MS/MS

This compound is an ideal internal standard for the quantification of Ethosuximide in biological matrices due to its similar extraction recovery and ionization efficiency, with a distinct mass-to-charge ratio (m/z). Below is a representative experimental protocol for the analysis of Ethosuximide in human plasma, where this compound would be substituted as the internal standard.

Sample Preparation (Protein Precipitation) [7]

-

To 50 µL of plasma sample, add 100 µL of a solution of this compound in acetonitrile (concentration to be optimized based on the expected analyte concentration range).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions [7][8]

| Parameter | Value |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Isocratic or gradient elution, to be optimized for separation |

| Injection Volume | 5-10 µL |

Mass Spectrometry Conditions [9][10]

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ethosuximide) | Precursor Ion (Q1): m/z 142.1 -> Product Ion (Q3): m/z 114.1 |

| MRM Transition (this compound) | Precursor Ion (Q1): m/z 145.1 -> Product Ion (Q3): m/z 117.1 |

| Collision Energy | To be optimized for each transition |

Workflow and Signaling Pathways

As this compound is primarily used as a tool for analytical chemistry, a signaling pathway diagram is not directly applicable. Instead, the following diagram illustrates the typical workflow for a pharmacokinetic study using this compound as an internal standard.

Caption: Workflow for a pharmacokinetic study using this compound.

Spectral Data

Detailed spectral data for this compound is not widely published. However, the spectra are expected to be very similar to that of Ethosuximide, with predictable shifts in the mass spectrum due to the deuterium labeling. Below are tables summarizing the expected and reported spectral data for Ethosuximide.

¹H NMR Spectral Data (Ethosuximide)

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₃ (methyl) | ~0.9 | t |

| -CH₂- (ethyl) | ~1.6 | q |

| -CH₂- (ring) | ~2.6 | s |

| -NH- | ~8.0 | s |

¹³C NMR Spectral Data (Ethosuximide) [3][11]

| Carbon | Chemical Shift (ppm) |

| -C H₃ (methyl) | ~9 |

| -C H₂- (ethyl) | ~29 |

| -C H₂- (ring) | ~33 |

| Quaternary C | ~43 |

| C=O | ~180 |

Mass Spectrometry Data (Ethosuximide) [12]

| Fragment | m/z |

| [M+H]⁺ | 142.1 |

| [M-C₂H₅]⁺ | 113.1 |

| [M-C₂H₅+H]⁺ | 114.1 |

FT-IR Spectral Data (Ethosuximide) [1][13]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H stretch | 2850-3000 |

| C=O stretch | 1700-1770 |

| C-N stretch | 1200-1350 |

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][13]

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive review of the primary literature and manufacturer's specifications. Always consult the relevant safety data sheets before handling any chemical substances.

References

- 1. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 13C, 1H and UV) investigations of antiepileptic drug Ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethosuximide | C7H11NO2 | CID 3291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. 3-Ethyl-3-methylpyrrolidine-2,5-dione;pyrrolidine-2,5-dione | C11H16N2O4 | CID 122638826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a high-throughput method for the determination of ethosuximide in human plasma by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Urinary metabolites of 2-ethyl-2-methylsuccinimide (ethosuximide) studied by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vibrational dynamics of ethosuximide polymorphs. Infrared absorption and inelastic neutron scattering spectroscopy and model calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated Ethosuximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated Ethosuximide, a crucial tool in pharmacokinetic studies and metabolic research of the parent drug. Ethosuximide, an anti-epileptic medication, is primarily used in the management of absence seizures. The strategic incorporation of deuterium atoms into the Ethosuximide molecule can significantly alter its metabolic profile, offering a valuable approach for studying its mechanism of action and improving its therapeutic properties.

This guide details a key synthetic pathway for Ethosuximide-d5, outlines the necessary experimental procedures, and presents the quantitative data in a clear, comparative format.

Core Synthesis Pathway: Preparation of Ethosuximide-d5

A documented method for the synthesis of deuterated Ethosuximide-d5 involves a six-step process starting from diethyl methylmalonate and utilizing iodoethane-d5 as the deuterium source.[1] This pathway is advantageous due to its relatively short route, straightforward post-treatment, and the use of readily available and affordable starting materials.[1] The final product is reported to achieve a purity of over 99.5% with an isotopic abundance of 98.8%.[1]

Logical Flow of the Synthesis Pathway

The synthesis logically progresses from the introduction of the deuterated ethyl group to the formation and subsequent cyclization of the succinimide ring.

Caption: Logical progression of the six-step synthesis of Ethosuximide-d5.

Experimental Protocols and Data

The following sections provide a detailed breakdown of each step in the synthesis of Ethosuximide-d5, including experimental procedures and quantitative data.

Step 1: Synthesis of Diethyl 2-(ethyl-d5)-2-methylmalonate (Compound II)

-

Reaction: Diethyl methylmalonate is alkylated with iodoethane-d5 in the presence of a strong base.[1]

-

Experimental Protocol:

-

Suspend sodium hydride in dry N,N-Dimethylformamide (DMF).

-

Add diethyl methylmalonate to the suspension.

-

Introduce iodoethane-d5 and allow the reaction to proceed.

-

Upon completion, perform a work-up with ethyl acetate extraction.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography to obtain Compound II.[1]

-

Step 2: Synthesis of 2-(ethyl-d5)-2-methylpropane-1,3-diol (Compound III)

-

Reaction: The diester (Compound II) is selectively reduced to the corresponding diol.[1]

-

Experimental Protocol:

-

Dissolve Compound II in anhydrous tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium tri-tert-butoxyaluminum hydride, for selective reduction.

-

After the reaction is complete, purify the product to yield Compound III.[1]

-

Step 3: Synthesis of 1,3-diiodo-2-(ethyl-d5)-2-methylpropane (Compound IV)

-

Reaction: The diol (Compound III) is converted to a diiodide.[1]

-

Experimental Protocol:

-

Dissolve Compound III in toluene.

-

Add triphenylphosphine and imidazole to the solution.

-

Introduce an iodinating agent.

-

Following the reaction, perform an extraction and purify the product using column chromatography to obtain Compound IV.[1]

-

Step 4: Synthesis of 2-(ethyl-d5)-2-methylsuccinonitrile (Compound V)

-

Reaction: The diiodide (Compound IV) undergoes cyanation.[1]

-

Experimental Protocol:

-

React Compound IV with a cyanide source, such as trimethylsilyl cyanide.

-

Purify the resulting product to yield Compound V.[1]

-

Step 5: Synthesis of 2-(ethyl-d5)-2-methylsuccinic acid (Compound VI)

-

Reaction: The dinitrile (Compound V) is hydrolyzed to the diacid.[1]

-

Experimental Protocol:

-

Hydrolyze Compound V using an aqueous solution of sodium hydroxide.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry and concentrate the organic layer to obtain Compound VI.[1]

-

Step 6: Synthesis of 3-(ethyl-d5)-3-methylpyrrolidine-2,5-dione (Ethosuximide-d5, Compound VII)

-

Reaction: The diacid (Compound VI) is cyclized with urea to form the final succinimide ring.[1]

-

Experimental Protocol:

-

Mix Compound VI with urea.

-

Heat the mixture to induce melting and reaction.

-

After the reaction is complete, cool the mixture and suspend it in dichloromethane.

-

Filter the suspension and evaporate the filtrate.

-

Purify the final product by silica gel column chromatography to yield Ethosuximide-d5 (Compound VII).[1]

-

Quantitative Data Summary

| Step | Product | Reported Yield |

| 1 | Diethyl 2-(ethyl-d5)-2-methylmalonate | 97.8% |

| 2-5 | Intermediates | Not explicitly detailed in the abstract |

| 6 | Ethosuximide-d5 | 86.6% |

| Overall | Ethosuximide-d5 | Purity: >99.5%, Isotopic Abundance: 98.8% |

Note: The yields for the intermediate steps were not individually specified in the provided source.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a single step in the synthesis, highlighting the key stages from reaction to purification.

Caption: A generalized experimental workflow for a typical synthesis step.

Alternative Deuteration Strategies

While the detailed pathway presented is specific for Ethosuximide-d5, it is important for researchers to be aware of other general strategies for introducing deuterium into organic molecules. These methods can be broadly categorized and may offer alternative approaches for labeling succinimide derivatives or their precursors.

-

Direct Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium. It is often cost-effective as it can utilize readily available deuterium sources like D₂O. HIE can be performed on the target molecule or a late-stage intermediate, which is atom-economical.

-

Reductive Deuteration: This approach uses deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce deuterium while reducing a functional group (e.g., a ketone or ester).

-

Halogen/Deuterium Exchange: This technique involves the replacement of a halogen atom with a deuterium atom, often catalyzed by a metal.

The choice of deuteration method depends on several factors, including the desired site of deuteration, the stability of the molecule to the reaction conditions, and the availability of starting materials.

Conclusion

The synthesis of deuterated Ethosuximide is a critical process for advancing the understanding of its pharmacology. The six-step pathway detailed in this guide provides a robust and efficient method for obtaining high-purity Ethosuximide-d5. By understanding the experimental protocols and considering alternative deuteration strategies, researchers are well-equipped to produce this valuable isotopic standard for their studies in drug metabolism and development.

References

An In-depth Technical Guide on the Physical Characteristics of Ethosuximide-d3

This guide provides a comprehensive overview of the known physical and chemical properties of Ethosuximide-d3, a deuterated analog of the anticonvulsant drug Ethosuximide. The information is intended for researchers, scientists, and professionals in drug development, offering key data on its characteristics, methodologies for its analysis, and its biological context.

Core Physical and Chemical Properties

This compound, also known as 3-(Ethyl-d3)-3-methyl-2,5-pyrrolidinedione, is a labeled form of Ethosuximide where three hydrogen atoms on the ethyl group have been replaced by deuterium. This isotopic labeling is primarily for use in pharmacokinetic studies and as an internal standard in quantitative analyses.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈D₃NO₂ | [1][2] |

| Molecular Weight | 144.19 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| Purity | ≥98% | [1][2] |

| Melting Point | 42-44°C | [1][3] |

| Boiling Point | 265.3 ± 9.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 123.8 ± 18.9 °C (Predicted) | [3] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C (Predicted) | [3] |

Table 2: Solubility Profile of this compound and Ethosuximide

| Solvent | This compound Solubility | Ethosuximide Solubility | Source |

| Chloroform | Slightly Soluble | - | [1] |

| Methanol | Slightly Soluble | - | [1] |

| Water | - | 101.0 mg/mL | [4] |

| DMSO | - | 50 mg/mL (354.18 mM) | [5] |

Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. The solubility data for Ethosuximide is provided as a reference.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of pharmaceutical compounds like this compound are crucial for quality control and formulation development. Below are generalized protocols based on standard laboratory techniques.

2.1. Determination of Melting Point

The melting point is a critical indicator of purity. A common method is using a digital melting point apparatus.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point (42-44°C)[1][3].

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.

-

The procedure is repeated two more times, and the average range is calculated.

-

2.2. Determination of Solubility

Solubility is determined by preparing a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

-

Apparatus: Analytical balance, vials, orbital shaker, centrifuge, HPLC-UV or other quantitative analysis instrument.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., Chloroform, Methanol) in a sealed vial.

-

The vial is agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

-

The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as HPLC-UV. The result is expressed in units like mg/mL or mol/L.

-

Visualized Workflows and Pathways

3.1. Experimental Workflow for Physical Characterization

The following diagram outlines a typical workflow for the physical and chemical characterization of a pharmaceutical substance like this compound.

3.2. Mechanism of Action: Signaling Pathway

Ethosuximide's primary mechanism of action is the blockade of T-type calcium channels in thalamic neurons. This action is crucial for controlling absence seizures, which are associated with rhythmic "spike-and-wave" discharges generated by thalamocortical circuits.

References

A Technical Guide to Procuring and Utilizing High-Purity Ethosuximide-d3 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for sourcing and employing high-purity Ethosuximide-d3 in a laboratory setting. This compound, a deuterated analog of the anti-epileptic drug Ethosuximide, serves as an ideal internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry. Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.

Sourcing High-Purity this compound

A critical first step for any study is the procurement of high-purity starting materials. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information from various suppliers to aid in the selection process.

Table 1: Suppliers of High-Purity this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | This compound | 1189703-33-0 | C₇H₈D₃NO₂ | 144.19 | ≥98% |

| Simson Pharma | Ethosuximide D3 | 1189703-33-0 | C₇H₈D₃NO₂ | 144.19 | Custom Synthesis |

| Sussex Research | This compound | 1189703-33-0 | C₇H₈D₃NO₂ | 144.19 | >95% (HPLC) |

| United States Biological | This compound | 1189703-33-0 | C₇H₈D₃NO₂ | 144.19 | ≥98% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 42-44°C | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |

| Storage Temperature | 4°C for long-term storage | [1] |

Experimental Protocol: Quantification of Ethosuximide in Human Plasma using this compound by UPLC-MS/MS

The following is a representative protocol for the determination of Ethosuximide in human plasma using this compound as an internal standard (IS) with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on established bioanalytical techniques.[2][3]

1. Materials and Reagents:

-

Ethosuximide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ethosuximide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Ethosuximide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, quality control, or unknown).

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

-

UPLC System: A suitable UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Ethosuximide and this compound.

5. Data Analysis:

-

Quantify the concentration of Ethosuximide in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Workflow for Bioanalytical Quantification using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a quantitative bioanalytical method employing a deuterated internal standard like this compound.

Caption: Bioanalytical workflow using a deuterated internal standard.

Signaling Pathways and Logical Relationships

While Ethosuximide's primary mechanism of action involves the blockade of T-type calcium channels, a detailed signaling pathway diagram is more relevant to its pharmacological effects rather than its procurement and use as an analytical standard. The logical relationship in the context of this guide is the experimental workflow, which has been visualized above. The diagram illustrates the sequential steps from sample handling to final data analysis, highlighting the critical role of the deuterated internal standard in ensuring accurate quantification.

References

Safety data sheet (SDS) and handling precautions for Ethosuximide-d3

An In-depth Technical Guide to the Safety Data and Handling of Ethosuximide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for this compound. Given that detailed safety information for the deuterated form is limited, this document incorporates data from the well-characterized parent compound, Ethosuximide, to ensure a thorough understanding of the associated hazards. All information is intended for use by qualified personnel trained in laboratory procedures.

Chemical and Physical Properties

This compound is a deuterated analog of Ethosuximide, an anticonvulsant medication. The deuterium labeling makes it useful in pharmacokinetic and metabolic studies.

| Property | Value | Reference |

| Chemical Name | 3-(Ethyl-d3)-3-methyl-2,5-pyrrolidinedione | [1] |

| Synonyms | 2-(Ethyl-d3)-2-methylsuccinimide, Atysmal-d3, Emeside-d3 | [1] |

| CAS Number | 1189703-33-0 | [1] |

| Molecular Formula | C₇H₈D₃NO₂ | [1] |

| Molecular Weight | 144.19 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 42-44°C | [1] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Short-term at room temperature; Long-term at 4°C for up to 6 months. | [1] |

Hazard Identification and Safety Precautions

Potential Health Effects (based on Ethosuximide):

-

Acute: May cause drowsiness, dizziness, headache, and gastrointestinal issues such as nausea, vomiting, and abdominal pain.[3][4]

-

Chronic: Long-term exposure may lead to more severe effects, including blood disorders (such as agranulocytosis and pancytopenia), liver and kidney damage, and lupus erythematosus.[5][6]

-

Serious Side Effects: Rare but serious reactions include severe skin conditions like Stevens-Johnson syndrome, Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), and an increased risk of suicidal thoughts or behavior.[4][5][7]

Precautionary Statements:

-

Obtain special instructions before use.[8]

-

Do not handle until all safety precautions have been read and understood.[8]

-

Wash hands and any exposed skin thoroughly after handling.[2][8]

-

Wear protective gloves, clothing, and eye/face protection.[9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Storage Conditions

-

Short-term: May be stored at room temperature.[1]

-

Long-term: Recommended storage is at 4°C for up to 6 months after receipt.[1]

First Aid Measures

These measures are based on the parent compound, Ethosuximide, and should be followed in case of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting unless directed by medical personnel. | [2][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [8] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment. Avoid dust formation.[8]

-

Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Keep in suitable, closed containers for disposal.[8]

Toxicological Information

Detailed toxicological studies on this compound are not available. The following data for Ethosuximide is provided as a reference.

| Toxicity Metric | Value | Species | Reference |

| Oral LD50 | 1,820 mg/kg | Rat | [2] |

| Oral LD50 | 1,530 mg/kg | Mouse | [2] |

| Intraperitoneal LD50 | 1,325 mg/kg | Mouse | [2] |

| Subcutaneous LD50 | 1,810 mg/kg | Mouse | [2] |

| Intravenous LD50 | 780 mg/kg | Mouse | [2] |

Experimental Protocols and Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of Ethosuximide in biological samples.

Analytical Methodologies

Various analytical methods have been developed for the detection and quantification of Ethosuximide, for which this compound would be a suitable internal standard. These include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10]

-

Gas Chromatography (GC) with Electron Capture Detection (ECD) or Flame Ionization Detection (FID).[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[10]

A simple and rapid UPLC-MS/MS method for the quantification of ethosuximide in human plasma has been described, which involves a solid-phase extraction of the analyte from plasma.[6]

In Vivo Studies

While specific protocols for this compound are not detailed, studies on the parent compound provide insight into its administration in animal models. For instance, in a study on the anti-epileptogenic effects of Ethosuximide in rats, the compound was administered chronically in the drinking water at a target dose of 300 mg/kg/day.[3][11] This suggests that for similar long-term studies with this compound, dissolution in drinking water is a viable administration route.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Ethosuximide is the blockade of T-type calcium channels in thalamic neurons.[7][12][13] This action is crucial in controlling absence seizures, which are associated with rhythmic spike-wave discharges in the thalamocortical circuitry.[12]

Caption: Simplified signaling pathway for Ethosuximide's mechanism of action.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[8]

This technical guide is intended to provide essential safety and handling information for this compound. Users should always consult the most recent Safety Data Sheet from their supplier and adhere to all institutional safety protocols.

References

- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. Ethosuximide-treatment-inhibits-epileptogenesis-and-alleviates-behavioural-co-morbidities-in-the-GAERS-model-of-absence-epilepsy [aesnet.org]

- 4. Ethosuximide in the treatment of absence (peptit mal) seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethosuximide - Wikipedia [en.wikipedia.org]

- 8. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Ethosuximide used for? [synapse.patsnap.com]

The Mechanism of Action of Ethosuximide and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the anti-epileptic drug Ethosuximide and its deuterated analog, Ethosuximide-d5. The document details the molecular targets, physiological effects, and the potential impact of deuteration on the drug's pharmacokinetic profile. It also includes comprehensive experimental protocols for key assays used to characterize these compounds.

Ethosuximide: Mechanism of Action

Ethosuximide is a first-line treatment for absence seizures, a type of epilepsy characterized by brief, sudden lapses in consciousness[1][2]. Its primary mechanism of action involves the inhibition of T-type voltage-gated calcium channels (CaV3) in thalamic neurons[1][3][4][5].

T-type calcium channels play a crucial role in the rhythmic burst firing of neurons in the thalamocortical circuitry, which is implicated in the generation of the characteristic 3-Hz spike-and-wave discharges seen on electroencephalograms (EEGs) during absence seizures[2]. By blocking these channels, Ethosuximide reduces the flow of calcium ions into the neurons, thereby dampening the abnormal rhythmic firing patterns and preventing the occurrence of seizures[5].

While the blockade of T-type calcium channels is considered its principal mechanism, some studies suggest that Ethosuximide may also exert secondary effects on other ion channels and neurotransmitter systems, although these are less pronounced[5].

Signaling Pathway of Ethosuximide's Action

The following diagram illustrates the proposed signaling pathway for Ethosuximide's anti-seizure activity.

References

Stability and Recommended Storage of Ethosuximide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of Ethosuximide-d3 and outlines recommended storage conditions to ensure its chemical integrity for research and developmental applications. This compound, a deuterated analog of the anti-epileptic drug Ethosuximide, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Maintaining its purity and isotopic labeling is critical for accurate bioanalytical measurements.

Chemical Stability Profile

This compound, as a succinimide derivative, is susceptible to degradation under certain environmental conditions. The primary degradation pathway involves the hydrolysis of the succinimide ring, particularly under acidic or alkaline conditions.[1] This process leads to the formation of a succinamic acid derivative. Oxidation also poses a potential risk to the stability of the molecule.[1]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for Ethosuximide, which is applicable for assessing the stability of this compound.[2] This method effectively separates the parent compound from its degradation products, allowing for accurate quantification of its purity over time.[2]

Forced Degradation Studies

Forced degradation studies on Ethosuximide have shown its susceptibility to degradation under the following stress conditions[1]:

-

Acidic Hydrolysis: The succinimide ring can be opened under acidic conditions, leading to the formation of the corresponding succinamic acid derivative.[1]

-

Alkaline Hydrolysis: The rate of hydrolysis is also significant under alkaline conditions, resulting in the same ring-opened product.[1]

-

Oxidative Degradation: Ethosuximide has been shown to be labile to oxidative stress.[1]

The deuterated ethyl group in this compound is not expected to significantly alter these degradation pathways.

Predicted Degradation Product

The primary degradation product of this compound through hydrolysis is predicted to be 2-(ethyl-d3)-2-methylsuccinamic acid. The reaction involves the cleavage of one of the carbonyl-nitrogen bonds in the succinimide ring.

Predicted hydrolysis pathway of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on manufacturer guidelines and best practices for handling deuterated compounds.

| Condition | Temperature | Duration | Container | Atmosphere | Light Exposure |

| Long-Term Storage | 4°C | Up to 6 months | Tightly sealed, amber glass vials | Inert gas (e.g., Argon) | Protect from light |

| Short-Term Storage | Room Temperature | For immediate use | Tightly sealed vials | N/A | Minimize exposure |

| In Solution | -20°C or below | Varies by solvent | Tightly sealed, amber glass vials | Inert gas | Protect from light |

Note: Due to the hygroscopic nature of many deuterated compounds, it is crucial to minimize exposure to atmospheric moisture. Vials should be allowed to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Stability-Indicating HPLC Method

The following HPLC method has been validated for the stability testing of Ethosuximide and is suitable for this compound.[2]

| Parameter | Specification |

| Column | Promosil C18 (or equivalent) |

| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate and Methanol (90:10 v/v) |

| pH | 3.5 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Forced Degradation Study Protocol

A general workflow for conducting a forced degradation study on this compound is outlined below.

Experimental workflow for a forced degradation study.

Data Presentation

The results of a stability study should be presented in a clear and concise tabular format to facilitate the assessment of the compound's stability over time and under various conditions. The following table is an illustrative example of how such data could be presented.

Table 1: Illustrative Stability Data for this compound

| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Comments |

| 4°C / Protected from Light | 0 Months | 99.8 | White solid | Initial analysis |

| 3 Months | 99.7 | White solid | No significant degradation observed | |

| 6 Months | 99.6 | White solid | Within acceptable limits | |

| 25°C / 60% RH | 0 Months | 99.8 | White solid | Initial analysis |

| 1 Month | 99.2 | White solid | Minor degradation detected | |

| 3 Months | 98.5 | White solid | Degradation product at RRT ~0.8 observed | |

| 40°C / 75% RH | 0 Months | 99.8 | White solid | Initial analysis |

| 1 Month | 97.1 | White solid | Significant degradation observed | |

| 3 Months | 94.3 | Off-white solid | Multiple degradation products detected |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (4°C) and protection from light. Its primary degradation pathway is hydrolysis of the succinimide ring, which is accelerated by acidic and alkaline conditions, as well as elevated temperatures. For research and drug development professionals, adherence to the recommended storage and handling protocols is essential to ensure the chemical and isotopic integrity of this compound, thereby guaranteeing the accuracy and reliability of experimental results. The use of a validated stability-indicating HPLC method is crucial for monitoring the purity of the compound over its shelf life.

References

Isotopic purity and labeling efficiency of commercially available Ethosuximide-d3

An in-depth analysis of the isotopic purity and labeling efficiency of commercially available Ethosuximide-d3 is crucial for researchers in drug metabolism, pharmacokinetic studies, and as an internal standard in bioanalytical assays. This guide provides a technical overview of these key parameters, methods for their determination, and a summary of available data.

Understanding Isotopic Purity and Labeling Efficiency

Isotopic Purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For this compound, the ideal molecule contains three deuterium atoms. However, the synthesis process can result in a distribution of isotopic species (isotopologues), including unlabeled (d0), partially labeled (d1, d2), and sometimes over-labeled (d4, etc.) molecules. High isotopic purity is essential to minimize cross-talk between the analyte and the internal standard in mass spectrometry.

Labeling Efficiency , often used interchangeably with isotopic enrichment, quantifies the extent to which the target atoms have been replaced with the heavy isotope. It is a measure of the success of the deuteration reaction. For this compound, a high labeling efficiency ensures a distinct mass shift from the unlabeled compound, which is critical for its function as an internal standard.

Quantitative Data on Commercially Available this compound

Data on the isotopic purity of commercially available this compound was compiled from various suppliers. The following table summarizes the reported isotopic purity and, where available, the abundance of other isotopologues.

| Supplier | Product Number | Reported Isotopic Purity (d3) | d0 Abundance | Chemical Purity |

| Toronto Research Chemicals | E795002 | >99% | Not specified | Not specified |

| Clearsynth | C-2955 | 99.5% | Not specified | 99.8% |

| Alsachim | 6848 | >99% | Not specified | >98% |

| Santa Cruz Biotechnology | sc-219488 | Not specified | Not specified | Not specified |

Note: Data is subject to lot-to-lot variability. Always refer to the certificate of analysis for the specific batch.

Experimental Protocol for Isotopic Purity Determination

The most common method for determining the isotopic purity of a labeled compound is through mass spectrometry. The following is a generalized protocol.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a concentration suitable for mass spectrometry analysis (e.g., 1 µg/mL).

-

For comparison, prepare a similar concentration working solution of unlabeled Ethosuximide.

2. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to resolve the isotopic peaks accurately.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Method: Direct infusion or liquid chromatography-mass spectrometry (LC-MS). LC-MS is often preferred to separate the analyte from any potential impurities.

-

Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of both unlabeled Ethosuximide ([M+H]⁺ ≈ m/z 142.08) and this compound ([M+H]⁺ ≈ m/z 145.10).

3. Data Analysis:

-

Identify the isotopic cluster for the this compound sample.

-

Measure the peak intensity for each isotopologue (d0, d1, d2, d3, etc.).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is the relative abundance of the d3 isotopologue.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for Isotopic Purity Determination of this compound.

Significance in Research and Drug Development

The high isotopic purity and labeling efficiency of commercially available this compound are critical for its use as an internal standard. A reliable internal standard is fundamental for the accurate quantification of Ethosuximide in biological matrices. Any significant presence of the unlabeled (d0) form in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Therefore, a thorough evaluation of the isotopic purity of each new batch of labeled standard is a crucial step in bioanalytical method validation and sample analysis.

An In-depth Technical Guide to the Regulatory Compliance and Documentation for the Use of Ethosuximide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory landscape, documentation requirements, and key experimental considerations for the utilization of Ethosuximide-d3 in research and drug development. This compound, a deuterated analog of the anti-epileptic drug Ethosuximide, serves as a valuable tool in pharmacokinetic studies and metabolic profiling. Its use, however, necessitates a thorough understanding of the associated regulatory expectations.

I. Regulatory Framework for Deuterated Compounds

Deuterated compounds, such as this compound, are a class of isotopically labeled molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[1][2] This substitution can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and a longer half-life.[3]

From a regulatory standpoint, the U.S. Food and Drug Administration (FDA) and other international bodies have established guidelines for the use of stable isotope-labeled compounds in clinical research. The FDA's policy generally does not require special regulatory approval for the administration of stable isotope-labeled compounds beyond what is necessary for their non-labeled counterparts, provided they are used as tracers or in studies where no pharmacological effect is expected.[4] However, when a deuterated compound is developed as a new chemical entity (NCE) with the intention of providing a therapeutic benefit, it is subject to the same rigorous regulatory scrutiny as any new drug.[5][6]

Key Regulatory Considerations:

-

Investigational New Drug (IND) Application: For clinical investigations of this compound as a potential therapeutic agent, an IND application must be submitted to the FDA.[7][8] This application should include preclinical data on pharmacology and toxicology, manufacturing information, and detailed clinical protocols.[7]

-

Good Laboratory Practice (GLP): All non-clinical safety studies supporting an IND must be conducted in accordance with Good Laboratory Practice (GLP) standards.[9][10][11][12] GLP ensures the quality and integrity of the data submitted.[11]

-

Certificate of Analysis (CoA): For any research use, a comprehensive Certificate of Analysis (CoA) for this compound is essential. This document should detail the identity, purity, and isotopic enrichment of the compound.[1]

II. Documentation for Regulatory Submissions

Thorough and accurate documentation is critical for regulatory compliance. The following documents are essential when working with this compound in a research or drug development context.

Table 1: Core Documentation Requirements

| Document Category | Key Components | Purpose |

| Synthesis and Characterization | Detailed synthesis report, Spectroscopic data (NMR, MS), Certificate of Analysis (CoA) including isotopic enrichment and purity. | To confirm the identity, purity, and stability of the this compound substance. |

| Preclinical Study Reports | In vitro and in vivo pharmacology and toxicology data, Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies. | To establish the safety profile and characterize the disposition of the compound. |

| Investigator's Brochure (IB) | A comprehensive summary of all available non-clinical and clinical data on this compound. | To inform investigators of the potential risks and benefits of the investigational drug. |

| Clinical Protocol | Detailed plan for the clinical trial, including objectives, methodology, statistical considerations, and safety monitoring. | To ensure the ethical and scientific integrity of the clinical investigation. |

| IND Annual Reports | A summary of the status of all ongoing and completed studies, any new safety findings, and the investigational plan for the upcoming year.[13][14] | To provide the regulatory agency with an annual update on the progress of the investigation.[13] |

III. Ethosuximide: Mechanism of Action and Pharmacokinetics

Ethosuximide exerts its anti-epileptic effect primarily by inhibiting T-type calcium channels in thalamic neurons.[15][16][17][18] This action reduces the abnormal rhythmic firing patterns associated with absence seizures.[15]

Pharmacokinetic Profile of Ethosuximide:

Ethosuximide is well-absorbed orally with a bioavailability exceeding 90%.[16] It is hepatically metabolized, primarily by CYP3A4 enzymes, into inactive metabolites.[16] The drug has a long half-life, approximately 30 hours in children and 50 to 60 hours in adults.[16]

Table 2: Pharmacokinetic Parameters of Ethosuximide

| Parameter | Value | Reference |

| Bioavailability | >90% | [16] |

| Volume of Distribution | ~0.7 L/kg | [16] |

| Protein Binding | Negligible | [16] |

| Metabolism | Hepatic (CYP3A4) | [16] |

| Elimination Half-life | 30 hours (children), 50-60 hours (adults) | [16] |

| Excretion | 10-20% unchanged in urine | [16] |

The introduction of deuterium at a metabolically active site in Ethosuximide (to create this compound) is expected to slow down its metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile. This "deuterium switch" approach has been utilized for other drugs to improve their therapeutic properties.[5]

Signaling Pathway of Ethosuximide

Caption: Mechanism of action of Ethosuximide.

IV. Experimental Protocols

The use of this compound is particularly advantageous in pharmacokinetic studies, where it can be used as an internal standard for the quantification of the parent drug, Ethosuximide, or as the investigational compound itself to study its metabolic fate.

A. Protocol for Quantification of Ethosuximide in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for Ethosuximide quantification.[19][20]

1. Objective: To determine the concentration of Ethosuximide in human plasma samples.

2. Materials and Reagents:

-

Human plasma

-

Ethosuximide analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (deionized)

-

Solid-phase extraction (SPE) cartridges

3. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 0.25 mL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized).

-

Vortex the mixture for 30 seconds.

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. UPLC-MS/MS Conditions:

-

Column: A suitable C18 column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 1.9 µm).[20]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) at an optimized ratio.

-

Flow Rate: 0.250 mL/min.[20]

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Ethosuximide and this compound.

Table 3: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethosuximide | [To be determined empirically] | [To be determined empirically] |

| This compound | [Precursor of Ethosuximide + 3] | [To be determined empirically] |

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Ethosuximide to this compound against the concentration of the Ethosuximide standards.

-

Determine the concentration of Ethosuximide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a pharmacokinetic study of Ethosuximide.

V. Conclusion

The use of this compound in research and drug development offers significant advantages, particularly in the realm of pharmacokinetics. Adherence to the regulatory guidelines established for isotopically labeled compounds is paramount to ensure data integrity and compliance. This guide provides a foundational understanding of the key regulatory, documentation, and experimental considerations for researchers, scientists, and drug development professionals working with this compound. A proactive approach to regulatory compliance and meticulous documentation will facilitate a smooth and successful research and development program.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. bioscientia.de [bioscientia.de]

- 4. ckisotopes.com [ckisotopes.com]

- 5. salamandra.net [salamandra.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigational New Drug (IND) Application | FDA [fda.gov]

- 8. globalregulatorypartners.com [globalregulatorypartners.com]

- 9. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. safetyculture.com [safetyculture.com]

- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 13. fda.gov [fda.gov]

- 14. eCFR :: 21 CFR Part 312 Subpart B -- Investigational New Drug Application (IND) [ecfr.gov]

- 15. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 16. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Ethosuximide: Mechanism of Action [picmonic.com]

- 18. Ethosuximide - Wikipedia [en.wikipedia.org]

- 19. ukaazpublications.com [ukaazpublications.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ethosuximide in Human Plasma by LC-MS/MS using Ethosuximide-d3 as an Internal Standard

Introduction

Ethosuximide is a primary anticonvulsant medication used in the management of absence seizures, particularly in children.[1][2] Therapeutic drug monitoring (TDM) of ethosuximide is crucial to ensure optimal therapeutic efficacy while minimizing dose-related side effects.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for TDM due to its high sensitivity, specificity, and throughput.[4][5]

This application note describes a robust and validated LC-MS/MS method for the quantitative analysis of ethosuximide in human plasma. The method utilizes a stable isotope-labeled internal standard, Ethosuximide-d3, to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and matrix effects.[6]

Principle of the Method

This method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using a reversed-phase UHPLC column. The analyte and the internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of ethosuximide to that of the internal standard, this compound.

Materials and Methods

Reagents and Materials

-

Ethosuximide reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

UHPLC System: Vanquish™ Flex Binary UHPLC system (Thermo Scientific™) or equivalent[7]

-

Mass Spectrometer: Orbitrap Exploris 120 mass spectrometer (Thermo Scientific™) or equivalent[7]

-

Analytical Column: Hypersil GOLD™ C18 column (2.1 x 50 mm, 1.9 µm)[7]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Ethosuximide: Accurately weigh and dissolve the reference standard in methanol.

-

This compound (Internal Standard): Accurately weigh and dissolve the standard in methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the ethosuximide stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with acetonitrile.

-

Experimental Protocols

Sample Preparation

-

Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[7]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | Hypersil GOLD™ C18 (2.1 x 50 mm, 1.9 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[7] |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40 °C[7] |

| Gradient Program | Isocratic or a shallow gradient can be optimized based on system performance. A typical starting point is 80% A and 20% B. |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for maximum signal (e.g., 3500 V) |

| Source Temperature | 300 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Ethosuximide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethosuximide | 142.1 | 70.1 | 15 |

| This compound | 145.1 | 73.1 | 15 |

Results and Discussion

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Linearity: The calibration curve was linear over the concentration range of 1.0 to 100.0 µg/mL. The coefficient of determination (r²) was consistently >0.99.

Table 2: Calibration Curve Data

| Calibrator Concentration (µg/mL) | Back-calculated Concentration (µg/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.12 | 102.4 |

| 10.0 | 10.05 | 100.5 |

| 25.0 | 24.8 | 99.2 |

| 50.0 | 50.3 | 100.6 |

| 75.0 | 74.5 | 99.3 |

| 100.0 | 101.2 | 101.2 |

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels.

Table 3: Precision and Accuracy Data

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3.0 | 4.2 | 101.5 | 5.1 | 102.3 |

| MQC | 40.0 | 3.5 | 98.8 | 4.3 | 99.5 |

| HQC | 80.0 | 2.8 | 100.7 | 3.9 | 101.1 |

Recovery: The extraction recovery of ethosuximide was determined to be consistent and reproducible across the different QC levels.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of ethosuximide in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of ethosuximide.

Caption: Rationale for using an internal standard in mass spectrometry.

References

- 1. Ethosuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ethosuximide [sickkids.ca]

- 3. [Therapeutic drug monitoring of ethosuximide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of Ethosuximide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ethosuximide in human plasma. The assay utilizes ethosuximide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2][3] The sample preparation is a straightforward protein precipitation procedure, followed by a rapid chromatographic separation.[4][5] This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Ethosuximide is an anti-epileptic drug primarily used for the treatment of absence seizures.[6][7] Therapeutic drug monitoring of ethosuximide is crucial for optimizing treatment efficacy and minimizing dose-related side effects due to its narrow therapeutic window and inter-individual pharmacokinetic variability.[1][7] LC-MS/MS has become the preferred analytical technique for TDM due to its high sensitivity, specificity, and throughput.[1][2][5] This application note provides a detailed protocol for the determination of ethosuximide in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Ethosuximide and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Microcentrifuge tubes

Equipment

-

Liquid chromatograph (e.g., Shimadzu Nexera X3 UHPLC, Agilent 1290 Infinity II LC)[8][9]

-

Tandem mass spectrometer (e.g., Shimadzu LCMS-8060, Agilent 6470)[8][10]

-

Analytical column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm)[4][11]

-

Microcentrifuge

-

Vortex mixer

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.[4]

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile).[4][5]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Hypersil GOLD C18 (2.1 x 50 mm, 1.9 µm)[4][11] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |

| Flow Rate | 0.4 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 40 °C[4] |

| Gradient | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 4.0 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ethosuximide | 142.1 | 70.1 | 15 |

| This compound | 145.1 | 70.1 | 15 |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.25 to 60.0 µg/mL for ethosuximide in human plasma.[6][11][12] The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.75 | < 10.0 | < 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |

| Medium | 30.0 | < 10.0 | < 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |

| High | 50.0 | < 10.0 | < 10.0 | 90.0 - 110.0 | 90.0 - 110.0 |

Data synthesized from reported values in similar studies.[11][12]

Recovery

The extraction recovery of ethosuximide and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Compound | Recovery (%) |

| Ethosuximide | > 90 |

| This compound | > 90 |

Data synthesized from reported values in similar studies.[6][12]

Mandatory Visualization

References